molecular formula C13H16ClN3O2 B7982051 4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid

Katalognummer: B7982051
Molekulargewicht: 281.74 g/mol
InChI-Schlüssel: WXNXMRKUTQGGQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a benzylamino group at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the benzylamino and ethyl groups.

    Formation of Pyrazole Ring: The initial step involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of Benzylamino Group: The pyrazole intermediate is then reacted with benzylamine in the presence of a suitable catalyst to introduce the benzylamino group at the 4-position.

    Ethylation: The ethyl group is introduced at the 1-position through an alkylation reaction using ethyl halide and a base.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification, bases for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

2. Anticancer Potential
Compounds similar to 4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid have been evaluated for their anticancer properties. For example, certain pyrazole derivatives have been reported to inhibit the growth of A549 lung cancer cells by inducing apoptosis . This suggests that our compound may also possess similar anticancer activities, warranting further investigation.

3. Enzyme Inhibition
The compound's structure allows it to interact with various biological targets, including enzymes like carbonic anhydrases, which are implicated in disorders such as glaucoma and obesity. Some pyrazole derivatives have shown promise as potent inhibitors of these enzymes . This highlights the potential therapeutic applications of this compound in treating metabolic disorders.

Agrochemical Applications

Given its ability to interact with biological systems, this compound is also being explored for use in agrochemicals. Its potential role as a growth regulator or pesticide could be significant in agricultural practices, particularly in enhancing crop resilience against pests and diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives revealed that modifications to the benzyl group significantly enhanced antimicrobial activity. The structure-activity relationship (SAR) indicated that specific substitutions could optimize efficacy against Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that certain pyrazole derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell cycle regulation. This opens avenues for developing new anticancer agents based on the pyrazole scaffold .

Wirkmechanismus

The mechanism of action of 4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites of enzymes or receptors, enhancing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(aminomethyl)-1-ethyl-1{H}-pyrazole-3-carboxylic acid
  • 4-(benzylamino)-1-methyl-1{H}-pyrazole-3-carboxylic acid
  • 4-(benzylamino)-1-ethyl-1{H}-pyrazole-5-carboxylic acid

Uniqueness

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group at the 4-position and the carboxylic acid group at the 3-position allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry and other scientific research applications.

Biologische Aktivität

4-(Benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including anti-inflammatory, anti-microbial, and potential anti-cancer properties, supported by recent research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 281.74 g/mol
  • CAS Number : 1432026-20-4
  • PubChem CID : 19624808 .

1. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various in vitro and in vivo studies.

Key Findings:

  • In a study comparing several pyrazole derivatives, compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at concentrations as low as 10 μM compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (μg/mL)Reference
This compoundTBD
Dexamethasone76% TNF-α inhibition at 1 μM
Compound A71.11
Compound B60.56

2. Anti-microbial Activity

Research indicates that pyrazole derivatives possess notable anti-microbial properties against a range of pathogens.

Key Findings:

  • In vitro studies demonstrated that compounds structurally related to this compound showed effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Anti-microbial Activity of Selected Pyrazole Compounds

CompoundTarget PathogenMIC (μg/mL)Reference
This compoundE. coliTBD
Standard Antibiotic AStaphylococcus aureusTBD

3. Potential Anti-cancer Properties

Emerging studies suggest that pyrazole derivatives may exhibit anti-cancer activity by targeting specific pathways involved in tumor growth.

Key Findings:

  • Some derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents in oncology. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

Case Studies

Recent studies have synthesized various derivatives of pyrazoles, including modifications to the benzyl group and ethyl side chains, leading to enhanced biological profiles.

Case Study Example:
A derivative similar to this compound was tested for its anti-inflammatory effects using a carrageenan-induced rat paw edema model. The study found significant reduction in edema compared to controls, indicating strong anti-inflammatory efficacy .

Eigenschaften

IUPAC Name

4-(benzylamino)-1-ethylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-2-16-9-11(12(15-16)13(17)18)14-8-10-6-4-3-5-7-10;/h3-7,9,14H,2,8H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXMRKUTQGGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.